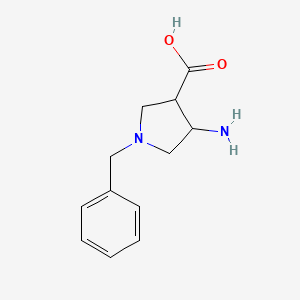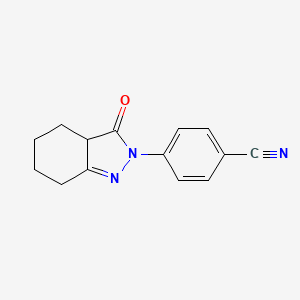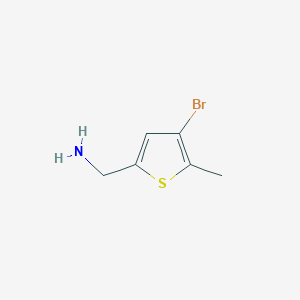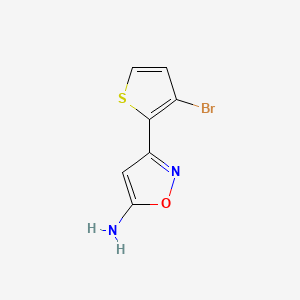
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a furan ring at the 4-position, and a cyano group at the 5-position. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with guanidine to form the intermediate 2-amino-4-(furan-2-yl)pyrimidine. This intermediate is then subjected to a cyanation reaction using reagents such as potassium cyanide or sodium cyanide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Amino-4-(furan-2-yl)pyrimidine-5-amine.
Substitution: N-substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, it has been designed as an ATP mimicking tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). This involves binding to the ATP-binding site of the receptor, thereby inhibiting its activity and preventing downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
2-Amino-4-(thiophen-2-yl)pyrimidine-5-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring, which may affect its electronic properties and reactivity.
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carbonitrile: Contains a pyridine ring, which can influence its binding affinity to certain biological targets.
2-Amino-4-(phenyl)pyrimidine-5-carbonitrile: The phenyl ring provides different steric and electronic effects compared to the furan ring .
These comparisons highlight the unique properties of this compound, such as its potential for specific interactions with biological targets and its versatility in chemical reactions.
Eigenschaften
Molekularformel |
C9H6N4O |
|---|---|
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H6N4O/c10-4-6-5-12-9(11)13-8(6)7-2-1-3-14-7/h1-3,5H,(H2,11,12,13) |
InChI-Schlüssel |
SHQCTKNTCJCXBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NC(=NC=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


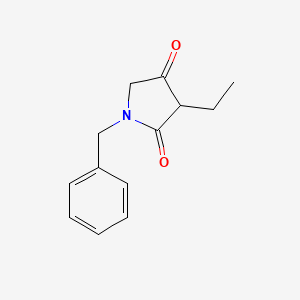
![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)
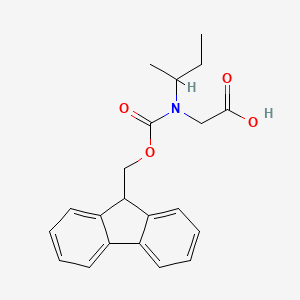
![2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride](/img/structure/B13549198.png)
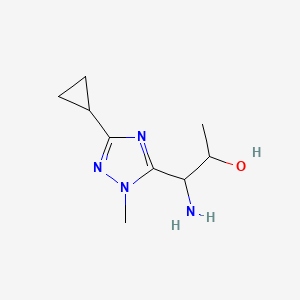
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
